molecular formula C15H13N3O2S B2904916 3-methyl-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 1021051-79-5

3-methyl-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2904916
CAS No.: 1021051-79-5
M. Wt: 299.35
InChI Key: QUNCYWIKKWHEMF-UHFFFAOYSA-N
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Description

The compound 3-methyl-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS: 865287-65-6) is a 1,3,4-oxadiazole derivative with a molecular formula of C₁₄H₁₁N₃O₂S and a molecular weight of 285.32 g/mol . Its structure comprises a 3-methyl-substituted benzamide moiety linked to a 1,3,4-oxadiazole ring, which is further functionalized with a thiophen-2-ylmethyl group. This design combines lipophilic (methyl, thiophene) and hydrogen-bonding (amide, oxadiazole) features, making it a candidate for medicinal chemistry applications, particularly in antimicrobial or enzyme-targeted drug discovery.

Properties

IUPAC Name

3-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-4-2-5-11(8-10)14(19)16-15-18-17-13(20-15)9-12-6-3-7-21-12/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNCYWIKKWHEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the thiophene moiety: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate electrophile.

    Attachment of the benzamide group: The final step involves the coupling of the oxadiazole-thiophene intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3-methyl-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key analogues of this compound include other 1,3,4-oxadiazole and thiadiazole derivatives with variations in substituents on the benzamide or heterocyclic core. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
Target Compound C₁₄H₁₁N₃O₂S 285.32 3-methylbenzamide; thiophen-2-ylmethyl on oxadiazole Balanced lipophilicity; potential π-π interactions
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-oxadiazol-2-yl]benzamide) C₂₅H₂₄N₄O₄S₂ 508.61 4-methoxyphenylmethyl on oxadiazole; sulfamoyl group Enhanced antifungal activity via thioredoxin reductase inhibition
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide) C₂₂H₂₆N₄O₄S 442.53 Furan-2-yl on oxadiazole; sulfamoyl group Antifungal activity; reduced steric hindrance
N-(5-(thiophen-2-yl)-oxadiazol-2-yl)benzamide (Compound 25) C₁₃H₉N₃O₂S 271.29 Unsubstituted benzamide; thiophen-2-yl directly attached to oxadiazole Simpler structure; lower molecular weight
N-(5-(thiophen-2-yl)-oxadiazol-2-yl)-4-bromobenzamide (Compound 26) C₁₃H₈BrN₃O₂S 350.19 4-bromo-substituted benzamide; thiophen-2-yl on oxadiazole Electron-withdrawing bromo group; potential enhanced binding affinity
2-Methoxy-N-[5-(2-methoxyphenyl)-thiadiazol-2-yl]benzamide C₁₇H₁₅N₃O₃S 341.38 Methoxy groups on benzamide and phenyl-thiadiazole Thiadiazole core; dual hydrogen-bonding motifs
Key Observations:
  • Lipophilicity : The target compound’s 3-methyl and thiophen-2-ylmethyl groups enhance lipophilicity compared to unsubstituted analogues like Compound 24.
  • Electron Effects : Electron-donating methyl groups (target compound) vs. electron-withdrawing bromo (Compound 26) or sulfamoyl groups (LMM5/LMM11) influence electronic distribution and target binding.
Key Insights:
  • Antifungal Activity : LMM5 and LMM11 demonstrate direct antifungal effects linked to sulfamoyl substituents, which are absent in the target compound.
  • Thioredoxin Reductase Inhibition: The target compound’s oxadiazole-thiophene scaffold aligns with known inhibitors but requires experimental validation.
  • Role of Substituents : Methyl groups (target compound) may optimize pharmacokinetics, while bromo (Compound 26) or methoxy (thiadiazole derivatives) groups modulate electronic properties.

Biological Activity

3-methyl-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a 1,3,4-oxadiazole ring and a thiophene moiety. The presence of these heterocycles is significant as they often contribute to the bioactivity of organic compounds.

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles, including the target compound, exhibit notable antimicrobial activity. For instance, studies have shown that oxadiazole derivatives possess significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In vitro assays have reported up to 96% inhibition at specific concentrations for related compounds .

Anticancer Activity

The anticancer potential of compounds with similar structures has been extensively studied. A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives demonstrated excellent anti-proliferation abilities against breast cancer cell lines (MCF-7 and SK-BR-3). The mechanisms involved include the inhibition of key signaling pathways such as EGFR and HER-2 . The structural similarities suggest that this compound may exhibit comparable activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Benzoylation : The introduction of the benzamide moiety is done via acylation reactions using benzoyl chloride or an equivalent reagent.
  • Thiophene Modification : The thiophene ring can be introduced or modified through electrophilic substitution reactions.

Case Study: Antibacterial Activity

In a comparative study on oxadiazole derivatives, it was found that certain compounds exhibited effective antibacterial properties against Mtb strains. For instance, compounds with similar structural frameworks showed MIC values ranging from 0.25 to 0.5 µg/mL against resistant strains .

Table: Comparative Biological Activities of Related Compounds

Compound NameStructureMIC (µg/mL)Biological Activity
Compound AOxadiazole derivative0.5Antitubercular
Compound BThiadiazole derivative0.045Antitubercular
This compoundTBDTBD

The proposed mechanism for the biological activity of oxadiazole derivatives includes:

  • Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA or inhibit topoisomerases.
  • Enzyme Inhibition : They may act as inhibitors for various enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Signal Transduction Pathways : Targeting specific receptors or kinases involved in cell signaling pathways can lead to apoptosis in cancer cells.

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